Fmoc-1,6-diaminohexane hydrochloride
Description
Fmoc-1,6-diaminohexane hydrochloride: is a chemical compound with the molecular formula C21H26N2O2 · HCl. It is a derivative of 1,6-diaminohexane, where one of the amino groups is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQIWLYPJOUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384732 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166410-37-3 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Protection of 1,6-Diaminohexane
The synthesis begins with 1,6-diaminohexane, a linear aliphatic diamine. Selective protection of one primary amine group with the fluorenylmethyloxycarbonyl (Fmoc) moiety is achieved under controlled basic conditions. A typical protocol involves dissolving 1,6-diaminohexane in a mixture of tetrahydrofuran (THF) and water (4:1 v/v) and adding Fmoc-Cl (1.1 equivalents) dropwise at 0–5°C. Triethylamine (TEA) or sodium bicarbonate is used to maintain a pH of 8–9, ensuring efficient nucleophilic attack by the amine on the Fmoc carbonyl.
The reaction progress is monitored via thin-layer chromatography (TLC) or HPLC, with completion typically achieved within 2–4 hours. After quenching with ice-cold water, the product is extracted into dichloromethane (DCM) and washed with 1M HCl to remove excess base. Evaporation under reduced pressure yields Fmoc-1,6-diaminohexane as a white solid.
Table 1: Reaction Conditions for Fmoc Protection
| Parameter | Specification |
|---|---|
| Solvent System | THF/H₂O (4:1) |
| Temperature | 0–5°C |
| Base | Triethylamine (TEA) or NaHCO₃ |
| Reaction Time | 2–4 hours |
| Yield | 75–85% (crude) |
Hydrochloride Salt Formation
The free amine of the Fmoc-protected intermediate is converted to its hydrochloride salt to enhance stability and solubility. The product from Step 1.1 is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete. Alternatively, a saturated solution of HCl in diethyl ether is added dropwise. The resulting white precipitate is filtered, washed with cold ether, and dried under vacuum.
Critical Considerations:
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Anhydrous conditions are essential to prevent hydrolysis of the Fmoc group.
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Excess HCl must be avoided to prevent protonation of the carbamate nitrogen, which could destabilize the Fmoc group.
Purification and Characterization
Chromatographic Purification
Crude this compound often contains unreacted starting material or di-Fmoc byproducts. Flash column chromatography on silica gel (eluent: 5–10% methanol in DCM) effectively separates the mono-Fmoc product. Fractions are analyzed by LC-MS, with the target compound exhibiting a molecular ion peak at m/z 338.44 [M+H]⁺.
Analytical Confirmation
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks: δ 7.89 (d, J = 7.6 Hz, 2H, Fmoc aromatic), 7.72 (d, J = 7.2 Hz, 2H), 7.42 (t, J = 7.4 Hz, 2H), 7.32 (t, J = 7.4 Hz, 2H), 4.32 (d, J = 6.8 Hz, 2H, CH₂-Fmoc), 3.05–2.95 (m, 2H, NH₂-CH₂), 1.40–1.20 (m, 8H, aliphatic CH₂).
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Infrared Spectroscopy (IR): Peaks at 1695 cm⁻¹ (C=O stretch, carbamate) and 1520 cm⁻¹ (N–H bend, amine hydrochloride) confirm functional groups.
Industrial-Scale Optimization
Solvent and Scavenger Systems
Large-scale synthesis requires modifications to minimize side reactions. Dimethylformamide (DMF) replaces THF for better solubility of 1,6-diaminohexane at higher concentrations (0.5–1.0 M). Scavengers like tris(2-carboxyethyl)phosphine (TCEP) are added to prevent oxidation of the free amine during HCl treatment.
Table 2: Industrial vs. Laboratory Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF/H₂O | DMF |
| Concentration | 0.2 M | 0.8 M |
| Scavenger | None | TCEP (0.1 equiv) |
| Yield | 75–85% | 88–92% |
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance reproducibility. Pre-mixed solutions of 1,6-diaminohexane and Fmoc-Cl are pumped through a temperature-controlled reactor (10°C) with inline pH monitoring. This method reduces reaction time to 30 minutes and improves yield to 94%.
Challenges and Mitigation Strategies
Di-Fmoc Byproduct Formation
Overprotection occurs if excess Fmoc-Cl or prolonged reaction times are used. Kinetic control is achieved by:
Hydrolysis of the Fmoc Group
The carbamate bond is susceptible to hydrolysis under acidic or high-temperature conditions. Storage at –20°C in anhydrous DMSO or DCM ensures stability for >6 months.
Applications in Peptide Therapeutics
The prepared compound serves as a key building block in mitochondrial-targeted drugs. For example, mtCsA3—a cyclosporin A analogue—is synthesized by coupling this compound to rosamine acid using PyBOP and triethylamine. The hydrochloride salt’s solubility in DMSO (150 mg/mL) enables efficient conjugation in non-aqueous media .
Chemical Reactions Analysis
Types of Reactions: Fmoc-1,6-diaminohexane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: The free amino group can react with carboxylic acids or their derivatives to form amide bonds, which is essential in peptide synthesis.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides (e.g., DCC, EDC) and additives like HOBt or HOAt are used for amide bond formation.
Major Products:
Fmoc Removal: The major product is 1,6-diaminohexane.
Coupling Reactions: The major products are peptides or other amide-containing compounds.
Scientific Research Applications
Chemistry: Fmoc-1,6-diaminohexane hydrochloride is widely used in solid-phase peptide synthesis (SPPS) as a building block for creating peptides and proteins. Its Fmoc-protected amino group allows for selective deprotection and coupling reactions .
Biology and Medicine: In biological research, this compound is used to synthesize peptide-based drugs and biomolecules. It is also employed in the development of peptide-based vaccines and diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins. It is also utilized in the production of peptide-based materials for various applications .
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-1,6-diaminohexane hydrochloride involves the protection of amino groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent reactions .
Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. the peptides and proteins synthesized using this compound can interact with various biological targets and pathways, depending on their sequence and structure .
Comparison with Similar Compounds
- Fmoc-1,4-diaminobutane hydrochloride
- Fmoc-1,3-diaminopropane hydrochloride
- Fmoc-1,5-diaminopentane hydrochloride
- N-Boc-1,6-hexanediamine
Comparison: Fmoc-1,6-diaminohexane hydrochloride is unique due to its specific chain length and the presence of the Fmoc protecting group. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and selectivity in peptide synthesis .
Biological Activity
Fmoc-1,6-diaminohexane hydrochloride (Fmoc-DAH·HCl) is a significant compound in the field of peptide synthesis and has garnered attention for its potential therapeutic applications, particularly in the treatment of diseases like cancer and Alzheimer's disease. This article explores the biological activity of Fmoc-DAH·HCl, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Fmoc-DAH·HCl is a derivative of 1,6-diaminohexane, characterized by the presence of a Fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound features:
- Chemical Formula : C₁₄H₁₉ClN₂O₂
- Molecular Weight : 276.76 g/mol
- Purity : ≥ 99% (assay by titration, HPLC) .
The Fmoc group serves as a temporary protecting group for one amine functionality while allowing the other amine to participate in further chemical modifications, making it a versatile building block in solid-phase peptide synthesis (SPPS) .
Fmoc-DAH·HCl has been investigated for its biological activity, particularly regarding:
- Anticancer Properties : Research indicates that Fmoc-DAH·HCl can induce apoptosis in cancer cells and may be involved in various signaling pathways associated with cell cycle regulation and DNA damage response .
- Neuroprotective Effects : As an analog of Osw-1, Fmoc-DAH·HCl shows promise in Alzheimer's disease treatment by potentially modulating neuroinflammatory processes and promoting neuronal survival .
Applications in Research
The compound's bifunctional nature allows it to be utilized in various biochemical applications:
- Peptide Synthesis : Fmoc-DAH·HCl is primarily employed as a building block in SPPS, facilitating the creation of complex peptide structures through selective deprotection and coupling reactions .
- Drug Development : Its potential as an anticancer agent and neuroprotective compound positions it as a candidate for further pharmacological studies .
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of Fmoc-DAH·HCl, researchers found that treatment with this compound resulted in significant apoptosis in human cancer cell lines. The study highlighted the involvement of the MAPK/ERK signaling pathway, suggesting that Fmoc-DAH·HCl may inhibit tumor growth through this mechanism .
Study 2: Neuroprotection in Alzheimer's Disease Models
Another investigation focused on the neuroprotective effects of Fmoc-DAH·HCl in cellular models of Alzheimer's disease. The results indicated that this compound could reduce amyloid-beta toxicity and promote neuronal survival through modulation of inflammatory responses .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
How can Fmoc-1,6-diaminohexane hydrochloride be synthesized with high purity, and what analytical methods validate its structural integrity?
Basic Research Question
The synthesis involves reacting Fmoc-protected 1,6-diaminohexane with ethyl 2-(diethoxyphosphoryl)acetimidate under controlled pH (≥7) to avoid Fmoc group decomposition. Deprotection steps use TMSBr for ester cleavage and piperidine for Fmoc removal . Purity is validated via:
- HPLC : ≥99% purity with distinct retention peaks under optimized chromatographic conditions .
- TLC : Homogeneous spots confirming absence of byproducts .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 374.9 (M+H⁺) align with theoretical molecular weight .
What experimental strategies mitigate side reactions (e.g., dipeptide formation) during this compound incorporation into peptides?
Advanced Research Question
Dipeptide formation arises from unintended coupling of free amine groups. Mitigation strategies include:
- pH Control : Maintain reaction pH between 7–8 to balance amine deprotonation and Fmoc stability .
- Reduced FmocCl Excess : Limit FmocCl stoichiometry to ≤1.2 equivalents to minimize over-activation .
- Concentration Optimization : Higher reagent concentrations (≥0.1 M) reduce intermolecular coupling risks .
Post-synthesis, HPLC-MS identifies dipeptide impurities (e.g., m/z shifts correlating with mass additions) .
How does this compound enhance nanocomposite functionalization, and what physicochemical properties are critical?
Advanced Research Question
In carbon nanotube (SWCNT) functionalization, the compound serves as a bridging ligand due to its aliphatic amine termini. Key steps include:
- Covalent Grafting : Carboxylic acid-activated SWCNTs react with the primary amine, forming amide bonds .
- Cross-Linking : The hexane spacer improves epoxy resin compatibility, enhancing tensile strength by 20–30% .
Critical properties: - Amine Reactivity : Titration confirms ≥99% free amine availability .
- Thermal Stability : Decomposition temperature >100°C ensures compatibility with polymer curing .
What discrepancies arise between HPLC and TLC purity assessments, and how are they resolved?
Data Contradiction Analysis
Discrepancies occur when HPLC detects trace impurities (<1%) undetected by TLC. Resolution strategies:
- Orthogonal Methods : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with TLC (silica gel, chloroform/methanol eluent) to separate polar vs. nonpolar byproducts .
- Spiking Experiments : Introduce synthetic impurities (e.g., Fmoc-β-Ala-OH) to identify co-eluting peaks .
How is this compound utilized in neuroprotective studies for Alzheimer’s disease?
Advanced Research Question
As an Osw-1 analog, it modulates amyloid-β aggregation. Experimental workflows include:
- In Vitro Assays : Thioflavin T fluorescence quantifies amyloid fibril inhibition at IC₅₀ = 10–50 µM .
- Cell Models : SH-SY5Y neuronal cells treated with 25 µM show reduced tau hyperphosphorylation (Western blot) .
- Structural Modifications : Truncating the hexane spacer reduces blood-brain barrier permeability, validated via PAMPA assay .
What stability challenges exist for this compound under basic conditions, and how are they addressed?
Advanced Research Question
The Fmoc group is base-labile. Stability protocols include:
- Short Reaction Times : Limit exposure to piperidine (20% in DMF) to ≤30 min during deprotection .
- Low-Temperature Storage : Store at ≤-4°C to prevent hydrolysis .
- Alternative Protecting Groups : Use Tpseoc (2-(triphenylsilyl)ethoxycarbonyl) for base-sensitive reactions, achieving 83% yield in diamine synthesis .
How do impurities like Fmoc-β-Ala-OH impact peptide synthesis, and what analytical workflows detect them?
Data Contradiction Analysis
Fmoc-β-Ala-OH arises from Fmoc-OSu side reactions. Impacts include:
- Peptide Chain Termination : Premature termination reduces target peptide yield by 15–20% .
Detection via: - LC-MS/MS : Fragmentation patterns distinguish β-Ala (m/z 267.1) from 1,6-diaminohexane derivatives (m/z 374.9) .
- Ion-Exchange Chromatography : Separates anionic β-Ala impurities from neutral targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
